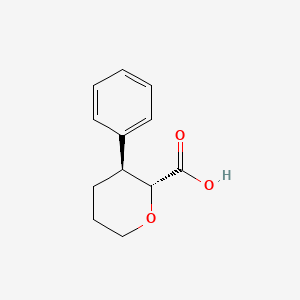![molecular formula C16H12F3NO3 B2916569 [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794896-17-5](/img/structure/B2916569.png)
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate” is a complex organic molecule. It contains an aniline group (a benzene ring attached to an amino group), which is substituted with two fluorine atoms. It also has an acetate group attached to it. The presence of multiple fluorine atoms could potentially make this compound useful in various chemical reactions due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic aniline and acetate groups, along with the fluorine substitutions, would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aniline and acetate groups, as well as the fluorine atoms. Aniline groups can undergo reactions such as acylation, alkylation, and diazotization. The acetate group could potentially undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aniline and acetate groups) would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis of fluorinated compounds through various methods, highlighting the importance of fluorine atoms in modulating the chemical properties of molecules. For instance, Yavari, Nasiri, and Djahaniani (2005) synthesized fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates through a multistep reaction, showcasing the impact of fluorine on the synthesis of complex molecules (Yavari, Nasiri, & Djahaniani, 2005). Such methodologies could be relevant for synthesizing derivatives of the compound , potentially altering its reactivity and stability.
Material Science Applications
In the realm of materials science, the incorporation of fluorinated groups into polymers has been shown to significantly enhance their thermal stability and solubility properties. Huang et al. (2007) reported on the synthesis of novel arylene ether polymers with high glass-transition temperatures and organosolubility, attributed to the presence of fluorinated monomers (Huang et al., 2007). This suggests that "[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate" could find applications in the development of high-performance materials, given its fluorinated structure.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-11-3-1-2-10(6-11)7-16(22)23-9-15(21)20-12-4-5-13(18)14(19)8-12/h1-6,8H,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEISQRVLZKNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

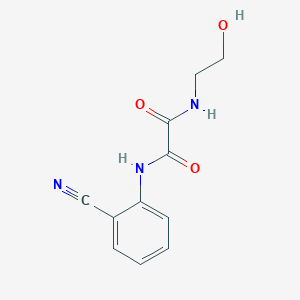
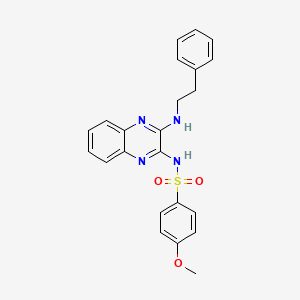

![3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2916491.png)
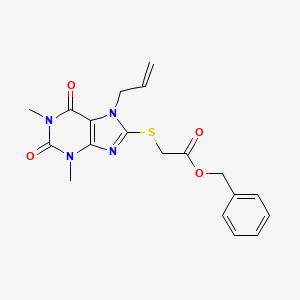
![N-(3-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916493.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2916498.png)

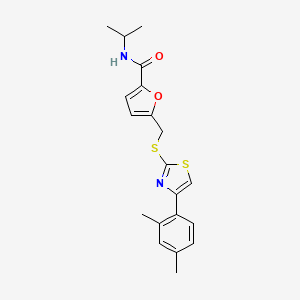
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)
![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)
![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)
